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Compound of Interest

Compound Name: 4-lodo-2-methoxypyrimidine

Cat. No.: B15243329

In-Depth Technical Guide to 4-lodo-2-
methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and
synthesis of 4-lodo-2-methoxypyrimidine, a heterocyclic compound of interest in medicinal
chemistry and drug development.

Chemical Structure and IUPAC Name

The chemical structure of 4-lodo-2-methoxypyrimidine is characterized by a pyrimidine ring
substituted with an iodo group at the 4-position and a methoxy group at the 2-position.

IUPAC Name: 4-lodo-2-methoxypyrimidine
The structure of this molecule is represented by the following diagram:
Caption: Chemical structure of 4-lodo-2-methoxypyrimidine.

Physicochemical Properties

While experimental data for 4-lodo-2-methoxypyrimidine is not widely available in public
literature, the following table summarizes its fundamental properties based on available
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supplier information.

Property Value Source

Molecular Formula CsHsIN20 Smolecule[1]
Molecular Weight 236.01 g/mol Smolecule[1]
Canonical SMILES COC1=NC=CC(=N1)I Smolecule[1]

Further experimental determination of properties such as melting point, boiling point, and
solubility is required for a complete physicochemical profile.

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of 4-lodo-2-methoxypyrimidine are
not readily found in peer-reviewed literature, suggesting it may be a niche research chemical.
However, general methods for the iodination of pyrimidine derivatives can be adapted.

A potential synthetic route could involve the direct iodination of 2-methoxypyrimidine. The
electrophilic iodination of pyrimidines often requires an activating agent due to the electron-
deficient nature of the ring system. A common method for the iodination of pyrimidines involves
the use of iodine in the presence of an oxidizing agent or a silver salt, such as silver nitrate,
under solvent-free or acidic conditions.[2][3]

Hypothetical Experimental Workflow for the Synthesis of 4-lodo-2-methoxypyrimidine:
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Caption: A potential experimental workflow for the synthesis of 4-lodo-2-methoxypyrimidine.

Note: This proposed workflow is based on general procedures for pyrimidine iodination and
would require optimization of reaction conditions, including stoichiometry, temperature, and
reaction time, to achieve the desired 4-iodo isomer selectively.

Signaling Pathways and Logical Relationships

The utility of 4-lodo-2-methoxypyrimidine in drug discovery lies in its potential as a building
block for more complex molecules that may interact with various biological targets. The iodo-
and methoxy-substituents can be modified through various organic reactions, allowing for the
exploration of structure-activity relationships.
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The logical relationship for its potential application in drug development can be visualized as
follows:
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Caption: Logical workflow for the use of 4-lodo-2-methoxypyrimidine in drug discovery.

This diagram illustrates how 4-lodo-2-methoxypyrimidine can serve as a versatile scaffold.
The carbon-iodine bond is particularly useful for palladium-catalyzed cross-coupling reactions,
such as Suzuki and Buchwald-Hartwig reactions, to introduce a wide variety of substituents.
The methoxy group can also be a site for modification, for instance, through demethylation to
reveal a hydroxyl group for further functionalization. This allows for the generation of a library of
diverse compounds for biological screening and subsequent lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 4-lodo-2-methoxypyrimidine [smolecule.com]

2. A Green Chemical Approach for lodination of Pyrimidine Derivatives by Mechanical
Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nim.nih.gov]

3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [4-lodo-2-methoxypyrimidine chemical structure and
IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15243329#4-iodo-2-methoxypyrimidine-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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